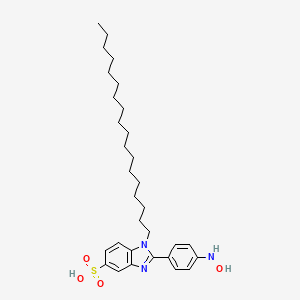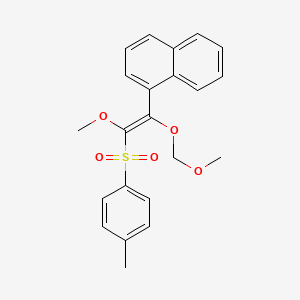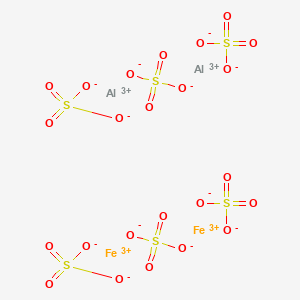
S-Acetylcysteine ethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Acetylcysteine ethylester is synthesized through the esterification of the carboxyl group of N-acetyl-L-cysteine . The process involves the use of anhydrides and liquid caustic soda as auxiliary materials . The production method includes steps such as acylation reaction, cooling and crystallization, centrifugal separation, and drying .
Industrial Production Methods: The industrial production of this compound involves the use of cysteine hydrochloride monohydrate as the main raw material . The process is carried out in a ceramic reaction kettle, followed by cooling in a reaction kettle, centrifugal separation, and vacuum drying . This method is advantageous due to its simplicity, low production cost, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: S-Acetylcysteine ethylester undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Can occur under acidic or basic conditions, often using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: S-Acetylcysteine ethylester is used as a precursor in the synthesis of various chemical compounds due to its reactive thiol group .
Biology: In biological research, it is utilized for its antioxidant properties, helping to reduce oxidative stress in cells .
Medicine: Medically, this compound is explored for its potential to increase glutathione levels in tissues, protect against oxidative damage, and serve as a mucolytic agent .
Industry: In the industrial sector, it is used in the formulation of pharmaceuticals and as an additive in various chemical processes .
Mécanisme D'action
S-Acetylcysteine ethylester exerts its effects primarily through its ability to increase intracellular levels of N-acetyl-L-cysteine and cysteine . Once inside the cells, it is rapidly converted to these compounds, which then participate in the synthesis of glutathione, a critical antioxidant . This process helps in reducing oxidative stress and protecting cells from damage .
Comparaison Avec Des Composés Similaires
N-acetyl-L-cysteine (NAC): A less lipophilic and less cell-permeable congener of S-Acetylcysteine ethylester.
S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET): Another cysteine-based drug with unique pharmacological profiles.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which allows for better cell permeability and improved pharmacokinetics . This makes it more effective in increasing intracellular glutathione levels and providing antioxidant protection compared to its similar compounds .
Propriétés
Numéro CAS |
89895-86-3 |
|---|---|
Formule moléculaire |
C7H13NO3S |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
ZWHMJCUATABWOE-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@H](CSC(=O)C)N |
SMILES canonique |
CCOC(=O)C(CSC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
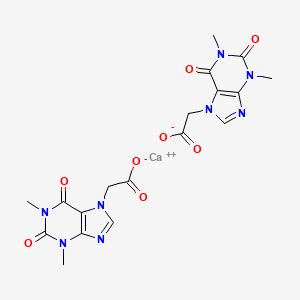
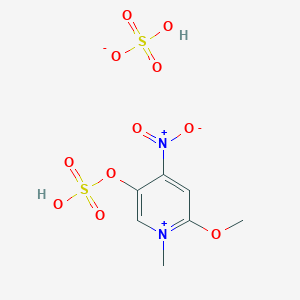
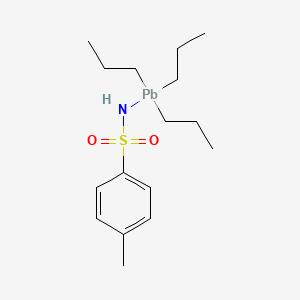
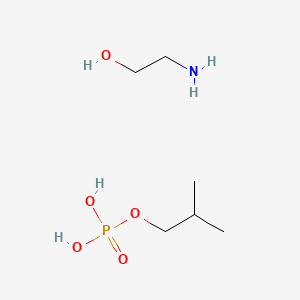

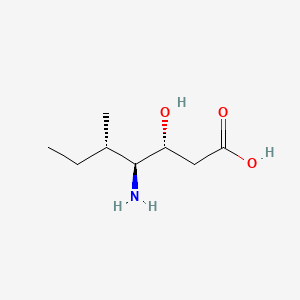
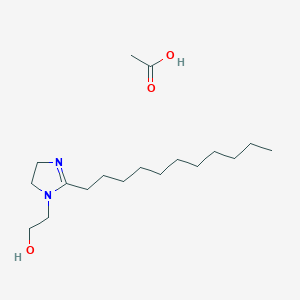

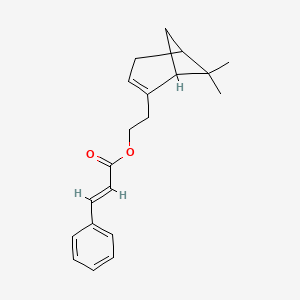
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
